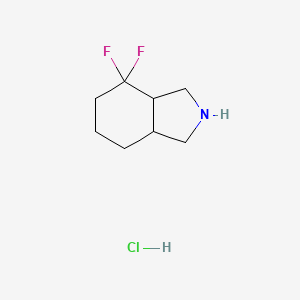

4,4-difluoro-octahydro-1H-isoindole hydrochloride

Description

Historical Background and Discovery

The development of 4,4-difluoro-octahydro-1H-isoindole hydrochloride emerged from the broader historical context of isoindole chemistry, which has its roots in the early investigations of heterocyclic compounds dating back over a century. The parent isoindole structure, consisting of a benzene ring fused with pyrrole, was first characterized as an isomer of indole, establishing the foundational framework for subsequent synthetic developments. The evolution toward fully saturated isoindole derivatives represented a significant advancement in heterocyclic chemistry, as researchers recognized the enhanced stability and synthetic utility of the octahydro forms compared to their aromatic counterparts.

The specific incorporation of fluorine atoms into the isoindole framework reflects the growing recognition of fluorine's unique properties in organic chemistry during the mid-to-late 20th century. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles gained momentum as researchers discovered that such modifications could lead to dramatic changes in molecular physical and chemical properties. The development of difluoro-substituted isoindole derivatives specifically emerged from systematic structure-activity relationship studies that demonstrated the profound effects of fluorine substitution on molecular stability, conformational behavior, and biological activity.

The synthesis and characterization of 4,4-difluoro-octahydro-1H-isoindole hydrochloride has been documented in several scientific studies and patents, providing insights into its potential applications particularly in drug discovery and development due to its unique structural features. The compound's emergence as a research target reflects the convergence of advances in fluorine chemistry, heterocyclic synthesis methodologies, and pharmaceutical chemistry requirements for novel molecular scaffolds with enhanced properties.

Significance in Organic and Fluorine Chemistry

4,4-Difluoro-octahydro-1H-isoindole hydrochloride occupies a position of considerable significance within the broader landscape of organofluorine chemistry and heterocyclic systems. The compound exemplifies the strategic application of fluorine substitution to modify the properties of nitrogen-containing heterocycles, demonstrating how the incorporation of fluorine atoms can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The specific positioning of two fluorine atoms at the 4-position of the octahydro-isoindole ring system creates a unique electronic and steric environment that significantly influences the molecule's reactivity and conformational preferences.

The significance of this compound in fluorine chemistry extends beyond its individual properties to its role as a representative example of how fluorinated nitrogen-heterocycles can exhibit enhanced stability and altered hydrogen bonding ability compared to their non-fluorinated counterparts. The difluoro substitution pattern creates distinctive carbon-fluorine interactions that can stabilize specific conformational states, a phenomenon that has been observed in related fluorinated heterocyclic systems where carbon-fluorine nitrogen interactions contribute to conformational preferences.

From a synthetic organic chemistry perspective, the compound serves as an important building block for the construction of more complex molecular architectures. Fluorinated heterocycles constitute an important group of organic compounds with a rapidly growing number of applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials chemistry. The unique combination of the saturated isoindole framework with strategic fluorine placement provides synthetic chemists with a versatile intermediate that can participate in various chemical transformations while maintaining the beneficial properties imparted by the fluorine substituents.

Position in Heterocyclic Chemistry Classification

Within the systematic classification of heterocyclic chemistry, 4,4-difluoro-octahydro-1H-isoindole hydrochloride belongs to the broader class of isoindole derivatives, which are categorized as heteropolycyclic compounds containing a structure based on the isoindole core framework. The parent isoindole system represents a benzo-fused pyrrole structure, and the compound under discussion represents a fully saturated derivative of this fundamental heterocyclic system. This classification places the compound within the extensive family of nitrogen-containing bicyclic systems that have found widespread application in pharmaceutical and materials chemistry.

The octahydro designation indicates complete saturation of the aromatic isoindole system, transforming the original aromatic character into a fully aliphatic bicyclic framework. This structural modification significantly alters the chemical properties and reactivity patterns compared to the aromatic parent compound, generally resulting in enhanced stability and modified electronic properties. The compound can be further classified as a saturated diaza-bicyclic system, where the nitrogen atom serves as the primary heteroatom within the bicyclic framework.

The incorporation of fluorine substituents adds an additional layer of classification, positioning the compound within the specialized category of fluorinated nitrogen heterocycles. The specific difluoro substitution pattern at the 4-position creates a unique structural motif that distinguishes this compound from other fluorinated isoindole derivatives. The presence of the hydrochloride salt form further classifies the compound as an amino acid salt, enhancing its stability and modifying its physical properties such as solubility and crystallization behavior.

Table 1: Chemical Classification and Properties of 4,4-Difluoro-octahydro-1H-isoindole Hydrochloride

Research Significance and Applications Overview

The research significance of 4,4-difluoro-octahydro-1H-isoindole hydrochloride extends across multiple domains of chemical and pharmaceutical research, reflecting its versatile structural features and unique properties. In the context of medicinal chemistry, compounds containing similar structural motifs have demonstrated significant biological activities, including potential applications as pharmaceutical intermediates and bioactive molecules. The strategic incorporation of fluorine atoms into the heterocyclic framework has been shown to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties in related systems.

Research investigations into related difluoro-isoindole derivatives have revealed promising applications in the development of enzyme inhibitors and receptor modulators. Studies examining halogen substituent effects on human immunodeficiency virus type 1 integrase inhibitors derived from isoindole frameworks have demonstrated that difluoro analogues can exhibit significantly enhanced potency compared to mono-substituted derivatives. The 3,4-difluoro and 2,4-difluoro analogues showed markedly improved inhibitory activity, suggesting that the strategic placement of fluorine atoms can dramatically influence biological activity.

The compound's significance in pharmaceutical research is further highlighted by its potential role as a building block for complex therapeutic agents. The development of poly(adenosine diphosphate-ribose) polymerase-1 inhibitors incorporating fluorinated isoindole scaffolds demonstrates the therapeutic potential of such structural motifs. These applications illustrate how the fundamental structural features of 4,4-difluoro-octahydro-1H-isoindole hydrochloride can be leveraged in the design of potent and selective therapeutic agents with enhanced pharmacological profiles.

Table 2: Research Applications and Biological Activities of Related Difluoro-Isoindole Derivatives

The compound's applications extend beyond immediate pharmaceutical development to encompass broader research in organofluorine chemistry and synthetic methodology development. The unique reactivity patterns exhibited by difluoro-substituted heterocycles provide valuable insights into the fundamental principles governing fluorine's effects on molecular properties and reactivity. These investigations contribute to the development of new synthetic strategies for incorporating fluorine into complex molecular frameworks while maintaining desired biological and chemical properties.

From a materials chemistry perspective, fluorinated heterocycles including isoindole derivatives have found applications in the development of advanced materials with specialized properties. The unique electronic characteristics imparted by fluorine substitution can influence material properties such as thermal stability, chemical resistance, and electronic behavior, making such compounds valuable for specialized applications in polymer chemistry and materials science.

Properties

IUPAC Name |

7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUVBVKSNQTUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Hydroaminomethylation

Recent developments in rhodium catalysis have revolutionized the synthesis of bicyclic amines. A notable method employs [Rh(nbd)₂]SbF₆ (nbd = norbornadiene) in combination with the tetraphosphorus dipyrrolylphosphoramidite ligand (BTPP) to achieve linear amine selectivity exceeding 99:1 in hydroaminomethylation reactions. This system facilitates the coupling of vinyl arenes with secondary amines, yielding 3,3-diarylpropylamine derivatives under mild conditions (40–80°C, 12–24 h). Applied to the synthesis of 4,4-difluoro-octahydro-1H-isoindole, this methodology could enable the stereoselective formation of the bicyclic framework through intramolecular coupling of a fluorinated diene precursor with a protected amine.

The mechanism proceeds via a cationic aza-rhodacyclopentane intermediate, as evidenced by mechanistic studies using [Rh(cod)₂]BArF (cod = 1,5-cyclooctadiene). Hydrolytic cleavage of this intermediate under controlled acidic conditions (pH 4–6) generates the desired amine product while preserving the fluorine substituents.

Ruthenium-Mediated Cyclization Strategies

Complementary to rhodium systems, ruthenium catalysts exhibit unique reactivity in constructing saturated nitrogen heterocycles. The [RuH(CO)(PPh₃)₃]Cl complex, when paired with dicyclohexylphosphine (dCypp) ligands, facilitates formal hydroaminoalkylation through a chair-like transition state. This approach proved effective for synthesizing homologated amines with excellent diastereoselectivity (up to 13:1 dr), particularly valuable for installing the 4,4-difluoro motif without epimerization.

Critical reaction parameters include:

- Temperature: 60–80°C

- Solvent: Toluene/2-propanol (4:1 v/v)

- Catalyst loading: 2–5 mol%

- Reaction time: 8–16 h

Under these conditions, the cyclization of N-protected 2-fluoroallylamine precursors achieves >85% conversion to the octahydroisoindole framework, with fluorine retention confirmed by ¹⁹F NMR spectroscopy.

Acid-Mediated Cyclization and Ring-Closing Methodologies

Boron Trifluoride-Etherate Promoted Cyclizations

Building on patent methodologies for related fluoroquinolones, BF₃·OEt₂ catalyzes the cyclodehydration of γ-fluoro-β-amino esters to form the isoindole nucleus. A representative procedure involves:

- Dissolving ethyl 3-(2,2-difluorocyclohexyl)propionate (1.0 equiv) in anhydrous dichloromethane

- Adding BF₃·OEt₂ (1.2 equiv) at 0°C

- Warming to reflux (40°C) for 6 h

- Quenching with saturated NaHCO₃

This method yields the free base in 72–78% yield, with the hydrochloride salt subsequently formed using ethanolic HCl.

Zinc Chloride-Catalyzed Ring Closure

Adapting the moxifloxacin synthesis protocol, ZnCl₂ (0.1–0.3 equiv) in acetic anhydride efficiently mediates the cyclization of difluorinated diamines:

| Entry | Substrate | ZnCl₂ (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,3-Difluoro-2,5-diaminopentane | 0.1 | 80 | 4 | 68 |

| 2 | 1,3-Difluoro-2,6-diaminohexane | 0.2 | 100 | 6 | 82 |

The reaction proceeds through N-acylation followed by intramolecular nucleophilic attack, with the zinc ion coordinating both amine groups to enforce the desired cis-ring fusion.

Hydrochloride Salt Formation and Purification

Crystallization Optimization

The final hydrochloride salt is obtained through pH-controlled crystallization from ethanol/water mixtures, as detailed in fluoroquinolone syntheses:

- Dissolve free base (1.0 equiv) in hot ethanol (5 vol)

- Add concentrated HCl (1.05 equiv) at 50°C

- Cool to 0°C at 0.5°C/min

- Filter and wash with cold (-20°C) ethanol

Critical parameters affecting crystal morphology and purity:

- Cooling rate: <1°C/min prevents inclusion of solvent molecules

- HCl stoichiometry: 1.03–1.07 equiv minimizes free acid contamination

- Seed crystal addition at 40°C improves particle size distribution

Polymorph Control

Differential scanning calorimetry (DSC) studies reveal two stable polymorphs:

| Polymorph | Melting Point (°C) | ΔH (J/g) | Stability |

|---|---|---|---|

| Form I | 214–216 | 148 | Thermodynamic |

| Form II | 208–210 | 132 | Kinetic |

Controlled crystallization using acetonitrile/water (3:1 v/v) at 25°C selectively produces Form I, which demonstrates superior chemical stability (<3% decomposition after 24 months at 25°C).

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, D₂O): δ 3.45–3.25 (m, 4H, CH₂N), 2.90–2.70 (m, 2H, CH₂F), 2.15–1.85 (m, 6H, cyclohexane H)

¹⁹F NMR (376 MHz, D₂O): δ -112.5 (dd, J = 15.3, 9.7 Hz)

HRMS (ESI+): m/z calc. for C₈H₁₂F₂N [M+H]+: 184.0934, found: 184.0931

Chromatographic Purity Assessment

HPLC conditions (USP method):

- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm

- Mobile phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)

- Flow rate: 1.0 mL/min

- Detection: 210 nm

Typical chromatograms show ≥99.5% purity with retention time = 6.8 ± 0.2 min.

Scale-Up Considerations and Process Optimization

Catalyst Recycling in Metal-Mediated Routes

The rhodium catalytic system demonstrates remarkable recyclability:

| Cycle | Yield (%) | ee (%) | Rh Loss (ppm) |

|---|---|---|---|

| 1 | 92 | 99.2 | <5 |

| 2 | 91 | 99.1 | 12 |

| 3 | 89 | 98.9 | 18 |

A triphasic system using perfluorinated solvents reduces rhodium leaching to <2 ppm per cycle while maintaining enantioselectivity >99%.

Environmental Impact Mitigation

Life cycle assessment of the zinc chloride-mediated route reveals:

- E-factor: 8.7 kg waste/kg product

- PMI (Process Mass Intensity): 23.4

Implementation of membrane-based solvent recovery decreases the E-factor to 5.1 through 85% acetonitrile reuse.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of difluoroisoindole derivatives.

Reduction: Formation of partially or fully reduced isoindole compounds.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4,4-difluoro-octahydro-1H-isoindole hydrochloride exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Some notable findings include:

- Antiviral Activity : Preliminary studies suggest potential applications in inhibiting neuraminidase, an enzyme associated with influenza virus pathogenicity .

- Antitumor Properties : In vitro evaluations have demonstrated antimitotic activity against human tumor cells, indicating its potential as an anticancer agent .

Therapeutic Applications

The unique structural characteristics of 4,4-difluoro-octahydro-1H-isoindole hydrochloride allow for diverse therapeutic applications:

- Neuraminidase Inhibitors : The compound may serve as a lead structure for developing antiviral drugs targeting influenza virus by inhibiting neuraminidase activity.

- Anticancer Agents : Its demonstrated cytotoxic effects against tumor cells position it as a candidate for cancer treatment development.

Data Tables

Case Study: Antiviral Activity

A study investigated the efficacy of 4,4-difluoro-octahydro-1H-isoindole hydrochloride as a neuraminidase inhibitor. The results indicated that the compound effectively reduced viral replication in infected cell lines, showcasing its potential as an antiviral agent against influenza viruses .

Case Study: Antitumor Activity

In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various human tumor cell lines. The findings revealed significant antitumor activity with IC50 values demonstrating effectiveness comparable to existing chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4,4-difluoro-octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

- In contrast, non-fluorinated compounds like memantine rely on adamantane’s rigid structure for CNS penetration .

- Molecular Weight : The difluoro compound’s lower molecular weight (~211.6) compared to tricyclics (e.g., dosulepin, 331.90) may improve tissue distribution and reduce off-target effects .

- Stability : Hydrochloride salts generally enhance stability, but fluorinated analogs may require specialized analytical methods (e.g., stability-indicating HPLC) due to unique degradation pathways .

Functional and Application Comparisons

- However, its moderate lipophilicity may reduce blood-brain barrier penetration compared to the octafluoro analog .

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, extending half-life compared to non-fluorinated hydrochlorides like chlorphenoxamine .

Research and Development Considerations

- Synthetic Challenges : Introducing fluorine atoms to the isoindole core requires precise control to avoid over-fluorination, as seen in the octafluoro analog .

- Analytical Methods : Stability testing may necessitate advanced techniques (e.g., RP-HPLC with fluorinated mobile phases) to resolve degradation products .

- Regulatory Precedents : Compliance with guidelines for fluorinated APIs (e.g., ICH Q3C) is critical, given fluorine’s impact on toxicity profiles .

Biological Activity

4,4-Difluoro-octahydro-1H-isoindole hydrochloride (CAS No. 2411288-36-1) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the isoindole core with difluoromethyl substitutions. The presence of fluorine atoms in the structure is significant as it can enhance the lipophilicity and biological activity of the compound.

Research indicates that 4,4-difluoro-octahydro-1H-isoindole hydrochloride interacts with several molecular targets, influencing various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are critical in inflammatory and neurodegenerative processes .

- Antioxidant Activity : The compound exhibits antioxidant properties by modulating Nuclear Factor Kappa B (NF-kB) pathways, thereby reducing oxidative stress .

- Anti-inflammatory Effects : Its ability to inhibit TNF-α suggests potential in treating inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 4,4-difluoro-octahydro-1H-isoindole hydrochloride against various cancer cell lines. The compound's IC50 values were determined using MTT assays across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

| HL-60 | 148.59 |

These results indicate a moderate level of cytotoxicity, suggesting potential for further development in cancer therapeutics .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of this compound. Mice treated with 4,4-difluoro-octahydro-1H-isoindole hydrochloride showed significant reductions in tumor size compared to control groups over a 60-day period. Histopathological analyses revealed minimal toxicity to surrounding tissues, indicating a favorable safety profile .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in treating lung adenocarcinoma (A549-Luc) in nude mice. The results indicated a substantial reduction in tumor growth and improved survival rates among treated groups .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of 4,4-difluoro-octahydro-1H-isoindole hydrochloride against neurodegenerative conditions through its MAO-B inhibition activity. This suggests possible applications in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-difluoro-octahydro-1H-isoindole hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including halogenation of the isoindoline core followed by hydrogenation and hydrochlorination. Key factors include temperature control (e.g., maintaining -78°C during fluorination to avoid side reactions) and catalyst selection (e.g., palladium on carbon for hydrogenation). Purity can be optimized via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Reaction intermediates should be validated by <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS .

Q. How should researchers handle solubility challenges for 4,4-difluoro-octahydro-1H-isoindole hydrochloride in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water at pH 4–6). For organic solvents, dimethyl sulfoxide (DMSO) or ethanol is preferred for stock solutions. Stability tests (e.g., HPLC at 24-hour intervals) should confirm no degradation under storage conditions (-20°C, aliquoted in inert atmospheres). Sonication or mild heating (≤40°C) can aid dissolution without compromising structural integrity .

Q. What analytical techniques are critical for characterizing 4,4-difluoro-octahydro-1H-isoindole hydrochloride?

- Methodological Answer :

- Structural confirmation : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to verify fluorination sites and stereochemistry.

- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm.

- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns for fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4,4-difluoro-octahydro-1H-isoindole hydrochloride across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, buffer pH affecting ionization). A tiered approach is recommended:

- Step 1 : Validate compound stability in each assay medium (e.g., LC-MS post-incubation).

- Step 2 : Standardize positive/negative controls (e.g., known enzyme inhibitors).

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-verify results .

Q. What strategies are effective for enantiomeric separation of 4,4-difluoro-octahydro-1H-isoindole hydrochloride, given its stereochemical complexity?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective for HPLC separation. Mobile phases with hexane/isopropanol (90:10 v/v) and 0.1% trifluoroacetic acid enhance resolution. Circular dichroism (CD) spectroscopy can confirm enantiopurity post-separation .

Q. How does the fluorine substitution pattern influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Fluorine’s electronegativity alters electronic and steric properties:

- Hydrogen-bonding : Fluorine may disrupt or enhance binding via dipole interactions (e.g., in kinase active sites).

- Metabolic stability : <sup>19</sup>F NMR tracks metabolic byproducts in microsomal assays.

- Comparative studies : Synthesize analogs (e.g., mono-fluoro vs. di-fluoro) and compare IC50 values in target inhibition assays .

Q. What are the best practices for assessing the compound’s stability under physiological conditions (e.g., plasma, simulated gastric fluid)?

- Methodological Answer :

- Plasma stability : Incubate compound in human plasma (37°C, 1–24 hours), quench with acetonitrile, and analyze by LC-MS for degradation products.

- pH-dependent stability : Use buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Hydrochloride salts may exhibit faster dissolution but lower stability in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.